Brivudine

Antiviral Potency VZV IC50

Brivudine (BVDU) is a halogenated thymidine nucleoside analogue with unparalleled selectivity for VZV and HSV-1. Its activation depends on viral thymidine kinase, enabling targeted inhibition of viral DNA polymerase. With an IC50 of ~0.0028 µg/mL against VZV, it outperforms acyclovir and famciclovir in intrinsic potency. Clinically, once-daily oral administration reduces new blister formation by 1 day and lowers post-herpetic neuralgia risk by 32% versus acyclovir. Ideal as a reference standard for VZV inhibitor screening and antiviral R&D.

Molecular Formula C11H13BrN2O5
Molecular Weight 333.13 g/mol
CAS No. 69304-47-8
Cat. No. B1684500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivudine
CAS69304-47-8
Synonyms(E)-5-(2-bromovinyl)-2'-deoxyuridine
(Z)-5-(2-bromovinyl)-2'-deoxyuridine
5-(2-bromoethenyl)-2'-deoxyuridine
5-(2-bromovinyl)-2'-deoxyuridine
5-BVDU
brivudin
brivudine
E-5-(2-bromovinyl)-dUrd
Z-5-(2-bromovinyl)-dUrd
Zostex
Molecular FormulaC11H13BrN2O5
Molecular Weight333.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O
InChIInChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1
InChIKeyODZBBRURCPAEIQ-PIXDULNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brivudine (CAS 69304-47-8): A High-Potency Oral Antiviral for Varicella-Zoster Virus (VZV) and HSV-1


Brivudine (BVDU) is a halogenated thymidine nucleoside analogue with potent and selective antiviral activity against varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1) [1]. It is licensed in multiple European and global markets (excluding the US and Canada) for the early oral treatment of acute herpes zoster (shingles) in immunocompetent adults [2]. Brivudine's mechanism of action is dependent on initial phosphorylation by the virus-encoded thymidine kinase (TK), a step that is essential for its conversion to the active triphosphate metabolite, which then inhibits viral DNA polymerase, thereby blocking viral DNA synthesis [3].

Why Brivudine (CAS 69304-47-8) Cannot Be Simply Substituted with Other Antivirals in Procurement


The clinical and operational choice of an antiviral for herpes zoster is not a straightforward swap. While several nucleoside analogues like acyclovir, valacyclovir, and famciclovir are approved for similar indications, their fundamental properties differ significantly from Brivudine. Key differentiators include a unique mechanism of viral DNA polymerase inhibition, a markedly higher intrinsic potency against VZV, a substantially longer intracellular half-life of its active metabolite, and a once-daily dosing schedule that can impact patient adherence [1][2]. These factors collectively influence clinical outcomes, such as the speed of blister cessation and the risk of post-herpetic neuralgia (PHN), making direct interchangeability without consideration of these specific, quantifiable parameters clinically and economically unsound [3].

Quantitative Evidence Guide for Brivudine (CAS 69304-47-8) Selection in Herpes Zoster


Brivudine Demonstrates >280-Fold Higher Intrinsic Antiviral Potency Against VZV Compared to Acyclovir

In vitro testing against clinical VZV strains demonstrates that brivudine has a markedly higher antiviral potency than acyclovir. The 50% inhibitory concentration (IC50) for brivudine is significantly lower, indicating that a much smaller quantity of the compound is required to inhibit viral replication by half [1].

Antiviral Potency VZV IC50

Brivudine's Active Triphosphate Exhibits a 3-5 Fold Longer Intracellular Half-Life in VZV-Infected Cells Compared to Acyclovir

The duration of action of a nucleoside analogue is related to the intracellular stability of its active triphosphate metabolite. In virus-infected cells, the plasma elimination half-life of activated brivudine triphosphate is 10 hours, which is considerably longer than the 2-3 hour half-life of acyclovir triphosphate and comparable to the 9.1-hour half-life of penciclovir triphosphate [1].

Intracellular Pharmacology Half-Life VZV

Brivudine (125 mg Once Daily) Reduces the Period of New Blister Formation by a Median of 1 Day Compared to Acyclovir (800 mg Five Times Daily)

A large, randomized, double-blind, multicenter phase III trial (n=2027) directly compared a 7-day course of once-daily brivudine 125 mg to five-times-daily acyclovir 800 mg in immunocompetent patients with herpes zoster. The primary endpoint of time to last vesicular eruption was significantly shorter in the brivudine group (median time: 3 days vs. 4 days; p=0.0013) [1].

Clinical Efficacy Herpes Zoster Blister Cessation

Brivudine (125 mg Once Daily) Reduces the Risk of Post-Herpetic Neuralgia (PHN) in Patients Aged ≥50 Years by 32% Compared to Acyclovir

In the same phase III trial, a secondary endpoint assessed the prevalence of post-herpetic neuralgia (PHN), defined as pain persisting ≥3 months after rash onset. Among the high-risk subgroup of patients aged ≥50 years, the likelihood of developing PHN was significantly lower with brivudine (12.9%) compared to acyclovir (19.0%) [1].

PHN Prevention Clinical Efficacy Long-term Outcome

Brivudine (125 mg Once Daily) Demonstrates Equivalent Efficacy and Safety to Famciclovir (250 mg Three Times Daily) with a More Convenient Dosing Schedule

A separate large, double-blind, multinational phase III study (n=2027) compared a 7-day course of once-daily brivudine 125 mg to three-times-daily famciclovir 250 mg. The study demonstrated equivalent efficacy for the prevention of PHN (prevalence at month 3: 11.3% with brivudine vs. 9.6% with famciclovir; p=0.01 for equivalence) and resolution of acute zoster signs [1].

Comparative Efficacy Famciclovir Dosing Convenience

Optimal Research and Clinical Procurement Applications for Brivudine (CAS 69304-47-8)


High-Throughput Screening and In Vitro VZV Research

In vitro studies focused on varicella-zoster virus (VZV) replication and drug discovery should utilize Brivudine as a potent positive control. Its exceptionally low IC50 (~0.0028 µg/mL) and its dependence on viral thymidine kinase (TK) for activation make it an ideal tool compound for assays designed to evaluate new VZV inhibitors or to study TK-dependent activation pathways [1].

Formulary Selection for Acute Herpes Zoster in High-Risk Elderly Populations

Healthcare systems and hospital formularies should prioritize Brivudine for the treatment of acute herpes zoster in immunocompetent adults, particularly those aged 50 years or older. The compound's ability to reduce the median time to cessation of new blisters by 1 day compared to acyclovir and its significant 32% relative risk reduction in developing post-herpetic neuralgia (PHN) offer clear clinical and economic benefits over older, more frequently dosed alternatives [2].

Clinical Studies Focused on Improving Patient Adherence

Researchers designing clinical trials for herpes zoster that aim to optimize patient adherence should select Brivudine. Its once-daily oral dosing schedule provides a logistical and adherence advantage over acyclovir (5x daily) and famciclovir (3x daily), while demonstrating non-inferior or superior efficacy on key clinical endpoints. This allows for the evaluation of a regimen that minimizes pill burden without sacrificing therapeutic effect [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brivudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.